molecular formula C19H20N2O7 B13899696 (4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B13899696
M. Wt: 388.4 g/mol
InChI Key: BYGUXNWBDJGIBM-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is an organic compound with a complex structure that includes a nitrophenyl group, a benzyloxycarbonyl group, and a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxybutanoate Moiety: This can be achieved through the esterification of 3-hydroxybutanoic acid with an appropriate alcohol.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

    Coupling with 4-Nitrophenylmethyl Halide: The final step involves the nucleophilic substitution reaction between the protected amino acid and 4-nitrophenylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzyloxycarbonyl group can protect the amino group during biochemical interactions. The hydroxybutanoate moiety can interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methyl 2-{[(methoxy)carbonyl]amino}-3-hydroxybutanoate
  • (4-Nitrophenyl)methyl 2-{[(ethoxy)carbonyl]amino}-3-hydroxybutanoate
  • (4-Nitrophenyl)methyl 2-{[(propoxy)carbonyl]amino}-3-hydroxybutanoate

Uniqueness

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)

InChI Key

BYGUXNWBDJGIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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